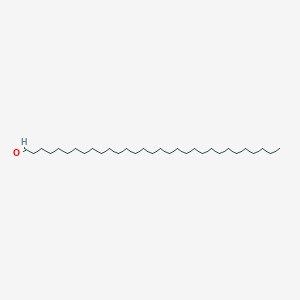![molecular formula C8H14O2 B14306122 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane CAS No. 116409-36-0](/img/structure/B14306122.png)
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,9-dioxabicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a nine-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an ester group followed by oxidative opening of the three-membered ring . Another approach includes the double intramolecular hetero-Michael addition of a diol upon an ynone to generate the bicyclic ketal .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidases (MAO) A and B, enzymes involved in the breakdown of neurotransmitters . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and leading to increased levels of neurotransmitters in the brain.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
2,8-Dioxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atoms.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This isomer has two methyl groups instead of one, which can affect its reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
116409-36-0 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14O2/c1-8-5-2-3-7(10-8)4-6-9-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
JRRDYWPOIFANKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(O1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



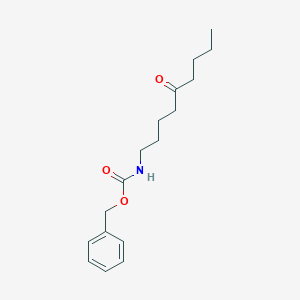
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
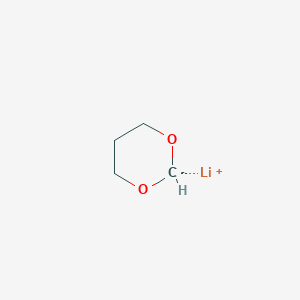
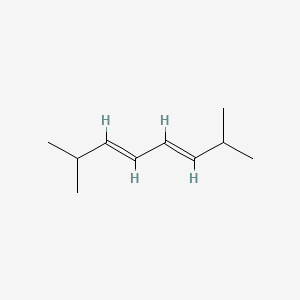


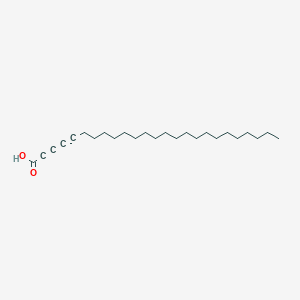


![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
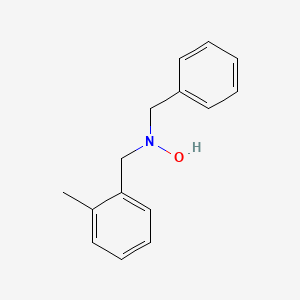
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
